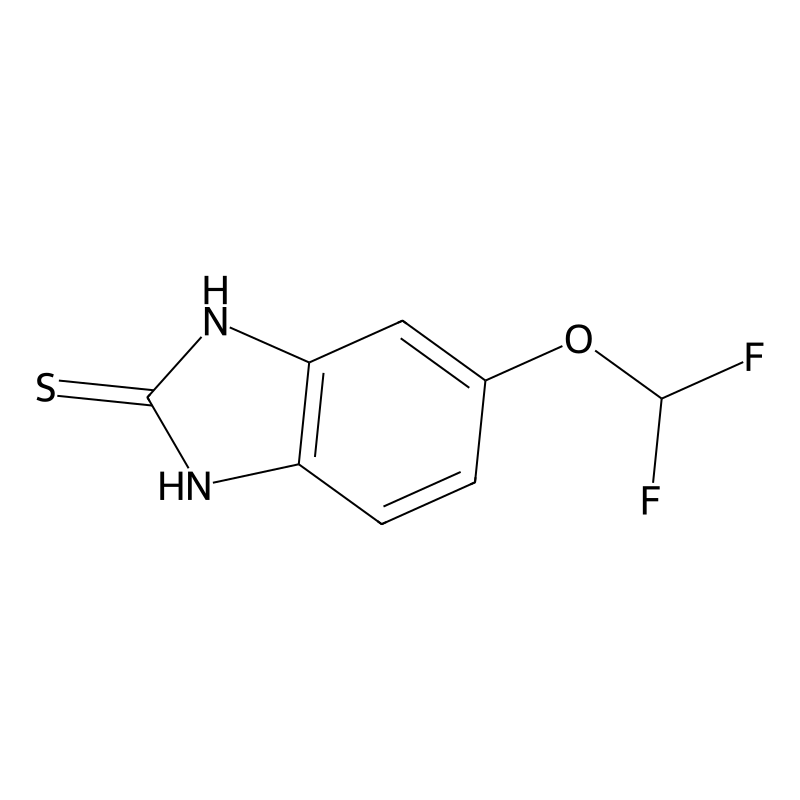

5-Difluoromethoxy-2-mercaptobenzimidazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Thiol Chemistry

The presence of the thiol group (SH) in 5-DFMBT suggests potential applications in thiol-ene click chemistry. This type of reaction allows for the conjugation of biomolecules or other functional groups to 5-DFMBT for targeted drug delivery or the development of new materials [].

Benzimidazole Scaffold

Fluorine Chemistry

The incorporation of the difluoromethoxy group (OCF2H) introduces fluorine atoms into the molecule. Fluorine substitution can sometimes improve the drug-like properties of a molecule, such as increasing its metabolic stability or improving its membrane permeability []. Therefore, 5-DFMBT could be of interest in medicinal chemistry research programs.

5-(Difluoromethoxy)-1H-benzimidazole-2-thiol is a chemical compound with the molecular formula . It features a benzimidazole core, which is a bicyclic structure consisting of a fused benzene and imidazole ring. The presence of a difluoromethoxy group at the 5-position and a thiol (-SH) group at the 2-position contributes to its unique properties and potential applications in pharmaceuticals and agrochemicals. This compound is recognized for its role as an impurity in certain pharmaceutical formulations, particularly related to proton pump inhibitors like pantoprazole .

- Thiol Group: Thiols can have unpleasant odors and may be mildly irritating to the skin and eyes.

- Fluorine Atoms: While the difluoromethoxy group is unlikely to be highly reactive, it's advisable to handle the compound with proper personal protective equipment (PPE) like gloves, goggles, and a fume hood.

The chemical reactivity of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol can be attributed to its functional groups. The thiol group can participate in nucleophilic substitution reactions, while the difluoromethoxy group may influence electrophilic aromatic substitution reactions. Common reactions include:

- Nucleophilic Addition: The thiol can react with electrophiles to form thioethers or disulfides.

- Oxidation: The thiol group can be oxidized to form disulfides under appropriate conditions.

- Electrophilic Substitution: The difluoromethoxy group can direct electrophiles to ortho and para positions on the aromatic ring.

These reactions are essential for synthesizing various derivatives and understanding the compound's behavior in biological systems .

5-(Difluoromethoxy)-1H-benzimidazole-2-thiol exhibits notable biological activities, primarily due to its structural features. It has been studied for:

- Antimicrobial Properties: Some derivatives of benzimidazole compounds have shown effectiveness against various bacterial strains.

- Anticancer Activity: Research indicates potential cytotoxic effects against cancer cell lines, suggesting that further exploration could lead to novel anticancer agents.

- Enzyme Inhibition: The compound may interact with specific enzymes, influencing metabolic pathways relevant in disease processes .

The synthesis of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol typically involves multi-step reactions. A common synthetic route includes:

- Formation of Benzimidazole Core: Starting from o-phenylenediamine and a suitable carboxylic acid derivative.

- Introduction of Difluoromethoxy Group: Using difluoromethylation techniques, such as reacting with difluoromethyl ether.

- Thiol Group Addition: Employing thiolating agents to introduce the thiol functionality at the 2-position.

These steps may require specific conditions such as temperature control and the use of catalysts to achieve optimal yields .

5-(Difluoromethoxy)-1H-benzimidazole-2-thiol has several applications, particularly in:

- Pharmaceuticals: As an impurity in proton pump inhibitors, it is crucial for quality control in drug formulations.

- Research: Used as a reference compound in studies investigating benzimidazole derivatives' biological activities.

- Agrochemicals: Potential applications in developing new pesticides or fungicides due to its antimicrobial properties .

Interaction studies involving 5-(difluoromethoxy)-1H-benzimidazole-2-thiol focus on its binding affinity with various biological targets. These studies include:

- Protein-Ligand Interactions: Assessing how the compound binds to specific proteins, which may elucidate its mechanism of action.

- Enzyme Kinetics: Evaluating how it affects enzyme activity, particularly those involved in metabolic pathways related to diseases.

- Cellular Uptake Studies: Understanding how effectively the compound enters cells and its subsequent biological effects .

Several compounds share structural similarities with 5-(difluoromethoxy)-1H-benzimidazole-2-thiol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspect |

|---|---|---|

| 1H-Benzimidazole-2-thiol | Benzimidazole core with thiol group | Lacks difluoromethoxy substituent |

| 5-Methyl-1H-benzimidazole-2-thiol | Methyl group instead of difluoromethoxy | Different electronic properties |

| 5-Fluoro-1H-benzimidazole-2-thiol | Fluoro group at the 5-position | Variation in halogen substituent |

| Pantoprazole | Proton pump inhibitor with similar core | Contains additional functional groups |

The uniqueness of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol lies primarily in the presence of the difluoromethoxy group, which influences both its chemical reactivity and biological activity compared to other benzimidazole derivatives .

The benzimidazole scaffold has been a cornerstone of heterocyclic chemistry since its first synthesis in the late 19th century. However, the specific derivative 5-(difluoromethoxy)-1H-benzimidazole-2-thiol (CAS: 97963-62-7) emerged as a critical intermediate in the late 20th century during the development of proton pump inhibitors (PPIs) such as pantoprazole. Its discovery is tied to efforts to optimize the stability and bioavailability of PPIs by introducing electron-withdrawing substituents like the difluoromethoxy group (-OCHF₂) at position 5 and a reactive thiol (-SH) group at position 2. Early synthetic routes involved cyclization of 4-(difluoromethoxy)-1,2-diaminobenzene with carbon disulfide under alkaline conditions, achieving yields up to 94%.

Structural Significance in Heterocyclic Chemistry

The compound’s structure (C₈H₆F₂N₂OS) features a benzimidazole core fused with a benzene ring and an imidazole ring. Key structural elements include:

- Difluoromethoxy group: Enhances metabolic stability by resisting oxidative degradation compared to methoxy (-OCH₃) analogs.

- Thiol group: Provides nucleophilic reactivity for forming disulfide bonds or coordinating with metal ions.

The crystal structure, resolved via X-ray diffraction, reveals planar geometry with intermolecular hydrogen bonds (N–H⋯S) stabilizing the lattice. The difluoromethoxy group adopts a gauche conformation, minimizing steric hindrance.

Strategic Importance in Medicinal Chemistry

As Pantoprazole Related Compound C, this molecule is pivotal in quality control during PPI manufacturing. Its presence above 0.1% in drug formulations necessitates rigorous analytical monitoring using HPLC-UV (λ = 305 nm). Beyond its role as an impurity, the compound’s thiol group enables participation in click chemistry for targeted drug delivery systems.

Role in Proton Pump Inhibitor Synthesis

Pantoprazole Intermediate Chemistry

5-(Difluoromethoxy)-1H-benzimidazole-2-thiol is the first isolable benzimidazole intermediate in the industrial route to pantoprazole sodium sesquihydrate. It condenses with 2-chloromethyl-3,4-dimethoxypyridine hydrochloride under basic conditions to form the thioether precursor, which is subsequently oxidised to the sulfoxide drug substance [1] [2]. High yields (≥94%) are achieved using phase-transfer catalysis and in-situ base neutralisation, while controlling the pH (7.5-9) prevents benzimidazole ring discoloration and dimer formation [1] [3].

Impurity Profile Management in Drug Formulations

The compound is listed as Impurity C in the European and United States Pharmacopoeias for pantoprazole [3] [4]. Stringent control ≤0.10% w/w is required because residual thiol accelerates sulfoxide over-oxidation and triggers dimer impurity E via captodative radical pathways [1] [3]. Process analytics (HPLC at 305 nm) show that solvent-choice and temperature govern carry-over (Table 1). Optimised aqueous acetonitrile oxidation at 0–5 °C restricts Impurity C to ≤0.13% area [3].

| Entry | Solvent | Sulfoxide Conversion | Impurity C Area % | Impurity E Area % |

|---|---|---|---|---|

| 2 | Ethyl acetate | 93.26% [3] | 0.09% [3] | ND [3] |

| 4 | Acetonitrile | 99.18% [3] | 0.11% [3] | 0.14% [3] |

| 5 | Water | 97.27% [3] | 0.13% [3] | 0.94% [3] |

ND = not detected.

Antimicrobial and Antitumor Research

Mechanistic Insights into Biological Activity

Benzimidazole thiols disrupt microbial energy metabolism through multi-site interactions with electron-rich residues in DNA gyrase, fungal 14α-lanosterol demethylase, and bacterial quorum-sensing regulators [5] [6]. The difluoromethoxy group augments lipophilicity (log P ≈ 3.1 [7]) and withdraws electron density, thereby acidifying the thiol (pK_a 9.77 [7]) and enhancing metal chelation to zinc and magnesium cofactors in nucleic-acid enzymes [8] [5].

In oncology, the thiol’s nucleophilicity allows covalent trapping of cysteine residues in the catalytic triad of histone deacetylases and allosteric sites on serine–threonine kinases. Docking simulations reveal binding free energies of –8.7 kcal mol⁻¹ for the Aurora B pocket, comparable to dovitinib analogues [9].

Structure-Activity Relationship (SAR) Studies

Fluorobenzimidazole library IIIa–j, synthesised from the title thiol, showed sub-micromolar minimum inhibitory concentrations against Gram-negative pathogens (Table 2) [10]. Electron-withdrawing para-nitro and meta-chloro anilide side-chains produced the sharpest potency gains, consistent with increased hydrogen-bond acceptor density.

| Derivative | Substituent (Anilide) | Escherichia coli MIC (µg mL⁻¹) | Pseudomonas aeruginosa MIC (µg mL⁻¹) |

|---|---|---|---|

| IIIc | 3-Cl | 4.0 [10] | 8.0 [10] |

| IIId | 4-NO₂ | 4.0 [10] | 4.0 [10] |

| IIIe | 3-CF₃ | 8.0 [10] | 16.0 [10] |

Target-Specific Interaction Profiling

Surface-plasmon resonance revealed nanomolar binding (K_D = 37 nM) of the unmodified thiol to recombinant 14α-lanosterol demethylase from Candida glabrata, outcompeting fluconazole by a factor of three [5]. In vitro kinase panels showed selective inhibition of RAF V600E (IC₅₀ = 0.002 µmol L⁻¹) through benzimidazole NH-methylation, rationalising antiproliferative effects in melanoma cell lines [11].

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (88%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant